molecular formula C38H32N8O7S2 B12798896 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- CAS No. 71033-06-2

1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)-

Cat. No.: B12798896
CAS No.: 71033-06-2
M. Wt: 776.8 g/mol
InChI Key: HAULGSWNNVRSDU-UHFFFAOYSA-N
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Description

This compound is a polyfunctional naphthalenedisulfonic acid derivative featuring multiple azo (-N=N-) linkages and aromatic substituents. Its structure includes a 1,3-naphthalenedisulfonic acid backbone with three sequential azo bonds connecting methylphenyl groups, terminating in a 4-aminobenzoyl moiety. The sulfonic acid groups enhance solubility in polar solvents, while the extended conjugated system of azo and aromatic groups likely confers strong absorbance in the visible spectrum, making it suitable for applications in dyes, pigments, or analytical reagents .

Properties

CAS No.

71033-06-2

Molecular Formula

C38H32N8O7S2

Molecular Weight

776.8 g/mol

IUPAC Name

7-[[4-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C38H32N8O7S2/c1-22-16-28(40-38(47)25-4-7-27(39)8-5-25)10-13-34(22)44-41-29-11-14-35(23(2)17-29)45-42-30-12-15-36(24(3)18-30)46-43-31-9-6-26-19-32(54(48,49)50)21-37(33(26)20-31)55(51,52)53/h4-21H,39H2,1-3H3,(H,40,47)(H,48,49,50)(H,51,52,53)

InChI Key

HAULGSWNNVRSDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- involves several steps:

    Diazotization: The process begins with the diazotization of 4-aminobenzoyl, which involves treating it with nitrous acid (HNO2) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form an azo compound. This step is repeated multiple times to introduce additional azo groups.

    Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid (H2SO4) to introduce sulfonic acid groups at specific positions on the naphthalene ring.

Industrial production methods often involve large-scale reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining low temperatures during diazotization and using catalysts to enhance the coupling reactions.

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the cleavage of azo bonds and formation of corresponding carboxylic acids.

    Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of sulfonamides or sulfonates.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex azo dyes and pigments, which are studied for their color properties and stability.

    Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of dyes for textiles, food coloring, and cosmetics, where its stability and vivid colors are highly valued.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo groups can undergo redox reactions, while the sulfonic acid groups can participate in ionic interactions with various substrates. These interactions can lead to changes in the chemical and physical properties of the substrates, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo Linkages

2.1.1. 7-[(4-Aminophenyl)azo]naphthalene-1,3-disulphonic acid (CAS 61827-77-8)

  • Structure: Shares the 1,3-naphthalenedisulfonic acid core but contains only one azo group linked to a 4-aminophenyl substituent.
  • Molecular Weight : 407.42 g/mol (vs. higher for the target compound due to additional azo groups).
  • Applications : Primarily used as an intermediate in dye synthesis. Lacks the multi-azo conjugation seen in the target compound, resulting in weaker light absorption properties .

2,7-Naphthalenedisulfonic Acid Derivatives

  • Structure: Contains bis-azo linkages and amino/hydroxy groups on the naphthalene ring. Key Difference: The target compound lacks hydroxyl groups but includes methylphenyl and aminobenzoyl substituents, which may improve thermal stability and reduce solubility in aqueous media .

2.1.3. 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulfonic acid (CAS 93762-37-9)

  • Structure: Features a long alkyl chain (dodecylphenyl) and acetylamino group.
  • Applications : Used in hydrophobic dye formulations due to the dodecyl chain, contrasting with the target compound’s methyl groups, which prioritize polar compatibility .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Azo Groups Key Substituents Molecular Weight (g/mol) Primary Application
Target Compound 3 Methylphenyl, Aminobenzoyl ~650 (estimated) High-stability dyes
7-[(4-Aminophenyl)azo]-1,3-NDSA 1 4-Aminophenyl 407.42 Dye intermediate
5-(Acetylamino)-3-dodecylphenyl-azo-NDSA 1 Dodecylphenyl, Acetylamino 721.88 Hydrophobic dyes
Carmine (CAS 1390-65-4) 1 Hydroxy, Sulfo 604.47 Food/Textile dye
Table 2: Spectrophotometric Performance
Compound λmax (nm) Molar Absorptivity (L/mol·cm) Solvent
Target Compound (estimated) 550–650 ~30,000 Dichloromethane
3-Hydroxy-4-azo-NDSA 520 18,500 Methanol
Carmine 500 22,000 Water

Research Findings and Challenges

  • Stability : The target compound’s methyl groups reduce susceptibility to oxidative degradation compared to hydroxylated analogs like carmine .
  • Toxicity: Azo compounds may metabolize into carcinogenic amines (e.g., β-naphthylamine), necessitating rigorous safety evaluations, though specific data for this compound are lacking .
  • Synthesis Complexity : Multi-step coupling reactions increase production costs, limiting industrial scalability compared to simpler azo dyes .

Biological Activity

1,3-Naphthalenedisulfonic acid, particularly its derivatives such as 7-((4-((4-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-2-methylphenyl)azo)-2-methylphenyl)azo)-, is a complex azo compound notable for its applications in various biological and industrial contexts. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple sulfonic acid groups and azo linkages, which contribute to its solubility and reactivity. The general structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₆S₂
  • Molecular Weight : Approximately 422.49 g/mol

The biological activity of 1,3-Naphthalenedisulfonic acid derivatives is primarily attributed to their ability to interact with various biomolecules through:

  • Electrostatic Interactions : The sulfonic acid groups provide strong ionic interactions with proteins and nucleic acids.
  • Hydrophobic Interactions : The naphthalene ring facilitates interactions with lipid membranes.
  • Azo Group Reactivity : The azo linkages can undergo reduction reactions, potentially leading to the formation of reactive intermediates that may interact with cellular targets.

Biological Applications

  • Fluorescent Labeling : Compounds like 7-amino-1,3-naphthalenedisulfonic acid are used as fluorescent probes in biochemical assays due to their strong fluorescence properties when excited at specific wavelengths.
  • Staining Agents : These compounds are employed in microscopy and histology for staining biological tissues, allowing for enhanced visualization of cellular components.
  • Antimicrobial Properties : Some studies suggest that naphthalenedisulfonic acid derivatives exhibit antimicrobial activity, making them potential candidates for therapeutic applications against bacterial infections .

Case Study 1: Fluorescence in Carbohydrate Analysis

Research has demonstrated the utility of 7-amino-1,3-naphthalenedisulfonic acid in labeling carbohydrates. The compound's fluorescence allows for sensitive detection and quantification of glycosylation patterns in various biological samples.

Case Study 2: Toxicological Assessment

Azo dyes, including those derived from naphthalenedisulfonic acids, have been evaluated for their metabolic pathways in humans. Studies indicate that certain azo dyes can be metabolized by azoreductases into potentially harmful aromatic amines, raising concerns regarding their safety in food products .

Data Tables

Compound Name Molecular Formula Biological Activity Applications
7-Amino-1,3-naphthalenedisulfonic acidC₁₀H₉N₃O₆S₂Fluorescent labelingBiochemical assays
1,3-Naphthalenedisulfonic acidC₁₀H₈N₂O₆S₂Antimicrobial propertiesTherapeutics
1,3-Naphthalenedisulfonic acid disodium saltC₁₀H₈Na₂O₆S₂Staining agentHistology

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